molecular formula C14H20N2O B5154634 N-(4-ethylcyclohexyl)isonicotinamide

N-(4-ethylcyclohexyl)isonicotinamide

Cat. No. B5154634
M. Wt: 232.32 g/mol
InChI Key: CLBGPYBXYXUEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylcyclohexyl)isonicotinamide, also known as LY404039, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a selective antagonist of the metabotropic glutamate receptor 2/3 (mGluR2/3) and has been studied extensively for its ability to modulate glutamatergic neurotransmission.

Scientific Research Applications

N-(4-ethylcyclohexyl)isonicotinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate glutamatergic neurotransmission, which is involved in various physiological and pathological processes in the brain.

Mechanism of Action

N-(4-ethylcyclohexyl)isonicotinamide acts as a selective antagonist of the mGluR2/3 receptor, which is a G protein-coupled receptor that modulates glutamate release in the brain. By blocking the activity of this receptor, N-(4-ethylcyclohexyl)isonicotinamide reduces glutamate release and modulates glutamatergic neurotransmission.
Biochemical and Physiological Effects:
N-(4-ethylcyclohexyl)isonicotinamide has been shown to have various biochemical and physiological effects in the brain. It has been shown to reduce glutamate release and modulate glutamatergic neurotransmission, which is involved in various physiological and pathological processes in the brain. It has also been shown to have neuroprotective effects and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-ethylcyclohexyl)isonicotinamide in lab experiments is its ability to selectively modulate the activity of the mGluR2/3 receptor. This allows for more precise modulation of glutamatergic neurotransmission and reduces the potential for off-target effects. However, one of the limitations of using N-(4-ethylcyclohexyl)isonicotinamide in lab experiments is its relatively low potency, which requires higher concentrations to achieve significant effects.

Future Directions

There are several future directions for the research on N-(4-ethylcyclohexyl)isonicotinamide. One potential area of research is its potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another potential area of research is its potential use as a tool for studying the role of glutamatergic neurotransmission in various physiological and pathological processes in the brain. Additionally, further research is needed to optimize the synthesis method and improve the potency and selectivity of N-(4-ethylcyclohexyl)isonicotinamide.

Synthesis Methods

The synthesis of N-(4-ethylcyclohexyl)isonicotinamide involves the reaction of 4-ethylcyclohexanone with isonicotinic acid in the presence of a base and a catalyst. The resulting product is then purified through recrystallization to obtain a white crystalline powder.

properties

IUPAC Name

N-(4-ethylcyclohexyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-11-3-5-13(6-4-11)16-14(17)12-7-9-15-10-8-12/h7-11,13H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBGPYBXYXUEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylcyclohexyl)pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.